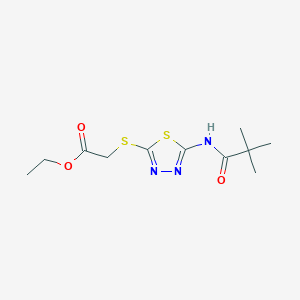

Ethyl 2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

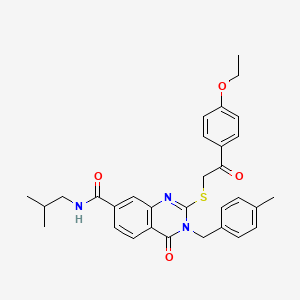

Ethyl 2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic compound with potential applications in various fields of research and industry. It is related to a class of compounds known as 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives .

Synthesis Analysis

The synthesis of related compounds involves three steps starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The exact synthesis process for this compound is not available in the retrieved papers.Applications De Recherche Scientifique

Synthesis of Novel Derivatives and Their Growth Stimulant Activity

The study by Knyazyan et al. (2013) focused on synthesizing 2-amino and 2-ethylamino-[1,3,4]thiadiazoles and their derivatives, demonstrating expressed growth stimulant properties. These compounds showed a significant range of activity, comparable to heteroauxin, indicating their potential in agricultural applications as growth stimulants (Knyazyan et al., 2013).

Chemical Transformations and Base-Induced Ring Opening

Research by Maadadi et al. (2017) explored the transformations of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid derivatives under the action of bases, leading to the formation of various compounds through ring opening and other reactions. This study highlights the chemical versatility of thiadiazole derivatives for synthesizing new compounds with potential applications in chemical synthesis and drug development (Maadadi et al., 2017).

Inhibition of Glutaminase and Anticancer Activity

Shukla et al. (2012) developed analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), targeting the inhibition of kidney-type glutaminase (GLS). Some analogs showed similar potency to BPTES with better solubility, indicating their potential as anticancer agents by inhibiting glutaminase, an enzyme involved in cancer cell metabolism (Shukla et al., 2012).

Anti-inflammatory and Analgesic Agents

A study by Shkair et al. (2016) synthesized and evaluated a series of 1,3,4-thiadiazoles as anti-inflammatory and analgesic agents. The compounds showed significant in vitro anti-inflammatory activity, with some also demonstrating analgesic effects, indicating their potential for development into new therapeutic agents (Shkair et al., 2016).

Antimicrobial and Antiviral Activities

Szulczyk et al. (2017) synthesized novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate) and tested them for antimicrobial and antiviral activities. The compounds exhibited activity against various microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans, as well as antiviral activity against HIV-1, showcasing their potential in combating infectious diseases (Szulczyk et al., 2017).

Propriétés

IUPAC Name |

ethyl 2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S2/c1-5-17-7(15)6-18-10-14-13-9(19-10)12-8(16)11(2,3)4/h5-6H2,1-4H3,(H,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZFQRVURCVSHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2745798.png)

![7-Ethoxy-1'-ethyl-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2745800.png)

![2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B2745806.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2745808.png)

![5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B2745813.png)

![2-Benzyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2745815.png)